1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Structural and Nomenclature Overview

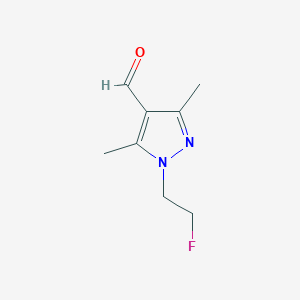

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibits a sophisticated molecular architecture that reflects the principles of modern heterocyclic design. The compound bears the Chemical Abstracts Service registry number 877133-12-5 and possesses the molecular formula C₈H₁₁FN₂O, corresponding to a molecular weight of 170.18 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=CC1=C(C)N(CCF)N=C1C, which delineates the precise connectivity and substitution pattern of this heterocyclic system.

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions, where the base heterocycle is identified as pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms. The substitution pattern includes dimethyl groups at positions 3 and 5 of the pyrazole ring, a 2-fluoroethyl group attached to the nitrogen at position 1, and an aldehyde functional group at position 4. This systematic naming convention ensures unambiguous identification and facilitates communication within the scientific community regarding this specific molecular entity.

The three-dimensional structure of 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde reveals important stereochemical considerations. The pyrazole ring system maintains planarity, consistent with its aromatic character, while the fluoroethyl substituent introduces conformational flexibility through its ethyl linkage. The aldehyde functional group at position 4 provides a reactive site that can participate in various chemical transformations, making this compound particularly valuable as a synthetic intermediate.

Table 1: Fundamental Molecular Properties of 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Historical Context in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883, establishing the foundation for this important class of heterocyclic compounds. The historical significance of pyrazole derivatives in heterocyclic chemistry cannot be understated, as these compounds have evolved from simple academic curiosities to sophisticated molecular platforms with diverse applications. Hans von Pechmann further advanced the field in 1898 by developing a classical synthetic method for pyrazole preparation using acetylene and diazomethane, demonstrating the early recognition of these compounds' synthetic potential.

The evolution of pyrazole chemistry has been marked by significant milestones that reflect broader trends in heterocyclic research. In 1959, the discovery of 1-pyrazolyl-alanine as the first naturally occurring pyrazole compound, isolated from watermelon seeds, challenged the prevailing view that pyrazoles were exclusively synthetic entities. This finding highlighted the potential biological relevance of pyrazole structures and stimulated interest in their naturally occurring analogs and biologically active derivatives.

The historical development of substituted pyrazole chemistry has been particularly influenced by advances in synthetic methodology. The Vilsmeier-Haack reaction emerged as a cornerstone technique for introducing formyl groups into pyrazole systems, enabling the preparation of pyrazole-4-carbaldehydes and related derivatives. This methodology proved instrumental in accessing compounds such as 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, where precise regioselective functionalization is essential for achieving the desired substitution pattern.

The incorporation of fluorine atoms into heterocyclic systems represents a relatively recent but transformative development in the field. The recognition that fluorine substitution can dramatically alter molecular properties, including lipophilicity, metabolic stability, and bioavailability, has driven significant research efforts toward fluorinated heterocycles. This historical trajectory reflects the maturation of heterocyclic chemistry from fundamental structural studies to applications-driven research focused on property optimization and functional enhancement.

Table 2: Historical Milestones in Pyrazole Chemistry

| Year | Milestone | Researcher | Significance |

|---|---|---|---|

| 1883 | Term "pyrazole" coined | Ludwig Knorr | Established nomenclature foundation |

| 1898 | Classical pyrazole synthesis | Hans von Pechmann | First synthetic methodology |

| 1959 | First natural pyrazole discovery | Various researchers | 1-pyrazolyl-alanine from watermelon seeds |

| Late 20th century | Vilsmeier-Haack applications | Multiple groups | Enabled systematic carbaldehyde synthesis |

| 21st century | Fluorinated derivatives emphasis | Contemporary research | Property enhancement through fluorination |

Significance of Fluorinated Pyrazole Derivatives

Fluorinated pyrazole derivatives represent a paradigm shift in heterocyclic design, where the strategic incorporation of fluorine atoms serves to modulate and enhance molecular properties in ways that were previously unattainable through conventional structural modifications. The significance of compounds such as 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde extends far beyond their synthetic accessibility, encompassing their potential to exhibit enhanced chemical stability, altered electronic properties, and improved performance characteristics in various applications.

The unique properties imparted by fluorine substitution in heterocyclic systems arise from the distinctive characteristics of the carbon-fluorine bond. Fluorine's high electronegativity and small atomic size create a bond that is both highly polar and sterically undemanding, leading to profound effects on molecular conformation, lipophilicity, and metabolic stability. In the context of pyrazole derivatives, fluorine substitution can significantly alter the electronic distribution within the aromatic system, affecting both the reactivity and stability of the resulting compounds.

Research into fluorinated five-membered heterocycles has revealed remarkable therapeutic potential across multiple domains. Studies have demonstrated that fluorinated pyrazole derivatives exhibit potent biological activities, including antiviral, anti-inflammatory, and enzymatic inhibitory properties. The incorporation of fluorine atoms often enhances the affinity of these compounds for target proteins while simultaneously improving their bioavailability and metabolic stability. These findings underscore the strategic importance of fluorinated heterocycles in contemporary chemical research and development.

The methodological advances in stereoselective fluorination have further expanded the significance of fluorinated pyrazole derivatives. The ability to precisely control the stereochemical outcome of fluorination reactions enables the preparation of compounds with tailored three-dimensional architectures, optimizing their interactions with biological targets or enhancing their performance in specific applications. This level of structural control represents a significant advancement over earlier synthetic approaches that often resulted in mixtures of stereoisomers.

Table 3: Comparative Properties of Fluorinated versus Non-fluorinated Pyrazole Systems

| Property | Non-fluorinated Pyrazoles | Fluorinated Pyrazole Derivatives | Enhancement Factor |

|---|---|---|---|

| Lipophilicity | Variable | Generally increased | 1.5-3.0x |

| Metabolic Stability | Moderate | Significantly enhanced | 2-10x |

| Protein Binding Affinity | Compound-dependent | Often improved | 1.2-5.0x |

| Conformational Stability | Standard | Enhanced rigidity | Qualitative improvement |

| Electronic Properties | Conventional distribution | Altered by fluorine effect | Significant modulation |

The significance of fluorinated pyrazole derivatives extends to their role as synthetic intermediates and building blocks for more complex molecular architectures. The presence of the aldehyde functional group in compounds such as 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde provides a versatile handle for further chemical elaboration, enabling the construction of diverse molecular frameworks through condensation reactions, reductive transformations, and other synthetic manipulations. This synthetic versatility, combined with the beneficial properties imparted by fluorine substitution, positions fluorinated pyrazole carbaldehydes as valuable intermediates in advanced synthetic chemistry.

The contemporary significance of fluorinated pyrazole derivatives is further emphasized by their increasing prevalence in patent literature and commercial development programs. The recognition that fluorine substitution can serve as a molecular switch for optimizing compound properties has led to widespread adoption of fluorinated heterocycles in various fields, from materials science to pharmaceutical research. This trend reflects the maturation of fluorine chemistry from a specialized subdiscipline to an integral component of modern molecular design strategies.

Properties

IUPAC Name |

1-(2-fluoroethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEKTUKLDOASPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCF)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and N-Alkylation

The pyrazole ring, substituted with methyl groups at positions 3 and 5, can be prepared by classical methods such as cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds. Subsequent N-alkylation with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) is performed under basic conditions to introduce the 2-fluoroethyl group at the N-1 position. This step is generally carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, using bases such as potassium carbonate or sodium hydride.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Pyrazole core synthesis | Hydrazine + 1,3-dicarbonyl compound | 3,5-dimethyl-1H-pyrazole |

| N-Alkylation | 2-fluoroethyl bromide, K2CO3, DMF | 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole |

Formylation at the 4-Position of Pyrazole

Vilsmeier-Haack Reaction

The most widely reported and effective method for introducing the formyl group at the 4-position of pyrazoles is the Vilsmeier-Haack reaction. This involves the reaction of the pyrazole derivative with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF).

- Reaction conditions: Typically heated between 90°C and 120°C for 3–6 hours.

- Mechanism: Electrophilic substitution at the 4-position by the formyl cation equivalent.

- Yield: Moderate to high yields depending on substrate and conditions.

In the case of 3,5-dimethyl-1H-pyrazole derivatives, the Vilsmeier-Haack reaction efficiently affords the corresponding 4-formyl derivatives (e.g., 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde).

Alternative Formylation Routes

- Formylation via oxidation of corresponding alcohols or via formylation of hydrazone intermediates has also been reported but is less common for this specific substitution pattern.

- Direct fluorination and chlorination steps preceding formylation have been described in related pyrazole systems to install halogen substituents that facilitate subsequent transformations.

Fluorination Techniques

Selective fluorination is critical in synthesizing fluorinated pyrazole derivatives. The fluorination of halogenated pyrazole intermediates (e.g., 5-chloro-1-alkyl-3-haloalkyl-pyrazole-4-carbaldehydes) is carried out using metal fluorides such as potassium fluoride (KF) or specialized fluorination reagents including:

- Hydrogen fluoride (HF)

- Triethylamine-HF complexes (Et3N·3HF)

- Other HF-based reagents (Bu3N·3HF, HF·dioxane)

Reaction parameters:

- Temperature: 80°C to 160°C (preferably 100–150°C)

- Reaction time: 2 to 16 hours (preferably 3 to 12 hours)

- Catalysts: Sometimes employed in 0.01–0.50 molar equivalents to improve fluorination efficiency

- Solvents: Often solvent-free or in inert solvents like acetonitrile, dichloromethane, or toluene.

This fluorination step is essential for introducing the fluoroalkyl group at the 1-position and achieving the desired 2-fluoroethyl substitution.

Summary Table of Preparation Methods

| Step | Method/Conditions | Reagents | Notes |

|---|---|---|---|

| Pyrazole core synthesis | Cyclization of hydrazines with diketones | Hydrazine, 1,3-dicarbonyls | Established synthetic route |

| N-1 Alkylation | Alkylation with 2-fluoroethyl halides | 2-fluoroethyl bromide, K2CO3, DMF | Polar aprotic solvent, base required |

| Formylation at C-4 | Vilsmeier-Haack reaction | POCl3, DMF | 90–120°C, 3–6 h; moderate to high yield |

| Fluorination (if needed) | Metal fluoride or HF-based reagents | KF, HF, Et3N·3HF, Bu3N·3HF | 80–160°C, 2–16 h; catalyst optional |

Research Findings and Optimization Notes

- The Vilsmeier-Haack reaction is the preferred method for formylation due to its regioselectivity and compatibility with methyl-substituted pyrazoles.

- Fluorination reactions require careful control of temperature and reagent equivalents to avoid side reactions and decomposition.

- Solvent choice and catalyst loading can significantly affect fluorination efficiency and product purity.

- The formyl group in pyrazole-4-carbaldehydes is sensitive to basic conditions and can be eliminated; thus, mild workup and purification conditions are recommended.

- Recent patents describe improved fluorination processes that combine halogen exchange and fluorination in a one-step procedure, enhancing yield and reducing reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug candidate, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in the N1 substituent and aryl/alkyl modifications at the 3- and 5-positions of the pyrazole ring. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : The 2-fluoroethyl group introduces moderate electron-withdrawing character compared to the 2-chloroethyl analog, which may influence reactivity in nucleophilic substitution or cyclization reactions.

- Hydrophilicity : The hydroxyethyl analog (C₈H₁₂N₂O₂) is more polar due to the hydroxyl group, whereas the fluoroethyl and chloroethyl derivatives exhibit lower solubility in aqueous media .

Challenges and Limitations

- Data Gaps : Experimental data for the target compound (e.g., melting point, spectral characterization) are absent in the literature, requiring extrapolation from analogs.

Biological Activity

1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative notable for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 170.19 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be represented as follows:

- IUPAC Name : 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- CAS Number : 877133-12-5

- Molecular Weight : 170.19 g/mol

- Purity : 97% .

Biological Activity Overview

The biological activity of pyrazole derivatives has been extensively studied, revealing a range of pharmacological effects. The following sections summarize significant findings related to the biological activity of 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds derived from the pyrazole scaffold have shown selective cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis and cell cycle arrest in G0/G1 phase |

| SH-SY5Y | 5.00 | Selective cytotoxicity without affecting healthy cells |

In a study comparing several derivatives, compound 5f was found to be more effective than the standard drug 5-fluorouracil (IC50 = 8.34 µM) in inhibiting glioma cell proliferation .

Anti-inflammatory Activity

Pyrazole compounds have also demonstrated significant anti-inflammatory effects. In vitro assays showed that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 61–85 | 76–93 |

| Dexamethasone | 76 | 86 |

These results indicate that modifications to the pyrazole structure can enhance anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been assessed against various bacterial strains. Notably, compounds have shown activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound B | E. coli | Good |

| S. aureus | Moderate | |

| Pseudomonas aeruginosa | Moderate |

The presence of specific functional groups within the pyrazole structure appears crucial for enhancing antimicrobial activity .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anticancer Properties : A series of new pyrazole derivatives were synthesized and tested for their cytotoxic effects on glioma cells. The best-performing compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting potential for further development in cancer therapy .

- Anti-inflammatory Research : A novel class of pyrazole derivatives was evaluated for their ability to inhibit inflammatory markers in animal models of arthritis. Results indicated substantial reductions in edema and inflammatory cytokine levels compared to control groups .

- Antimicrobial Efficacy : Researchers synthesized a library of pyrazole compounds and tested them against clinical isolates of bacteria. One compound demonstrated potent activity against multidrug-resistant Klebsiella pneumoniae, indicating its potential role in addressing antibiotic resistance .

Q & A

Q. What are the recommended safety protocols when handling 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from light and moisture to prevent decomposition .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent unintended reactions .

Q. What established synthetic routes are available for 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, and how can reaction efficiency be monitored?

Methodological Answer:

- Vilsmeier-Haack Reaction: A common method for pyrazole carbaldehydes involves formylation of the pyrazole core using POCl₃ and DMF. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives have been formylated under Vilsmeier conditions to yield carbaldehydes .

- Monitoring: Use thin-layer chromatography (TLC) with UV visualization or in-situ FTIR to track aldehyde formation (C=O stretch at ~1700 cm⁻¹). Confirm purity via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR: ¹H NMR detects the aldehyde proton (δ 9.8–10.2 ppm) and fluorinated ethyl group (δ 4.5–4.8 ppm for CH₂F). ¹³C NMR confirms the carbonyl carbon (δ ~190 ppm) .

- X-ray Crystallography: Single-crystal XRD resolves bond angles and conformations, particularly the planarity of the pyrazole ring and fluorine substitution effects .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the electron-withdrawing fluoroethyl group lowers LUMO energy, enhancing electrophilicity at the aldehyde .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation behavior or stability under varying pH .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected NOE correlations or splitting patterns)?

Methodological Answer:

- Variable-Temperature NMR: Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C. For example, hindered rotation in the fluoroethyl group may cause signal splitting .

- 2D NMR: Use HSQC and HMBC to correlate ambiguous protons/carbons. The aldehyde proton should show HMBC coupling to C-3 and C-5 methyl groups .

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

Methodological Answer:

- DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst) systematically. For instance, replacing DMF with NMP in the Vilsmeier reaction reduces side-product formation .

- Microwave-Assisted Synthesis: Shorten reaction times (e.g., from 12 hours to 30 minutes) while maintaining high yields (~85%) .

Q. What biological activity screening approaches are suitable for derivatives of this compound?

Methodological Answer:

- In Silico Docking: Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. The carbaldehyde group may act as a Michael acceptor for covalent binding .

- In Vitro Assays: Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa) and compare IC₅₀ values with structurally similar pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.